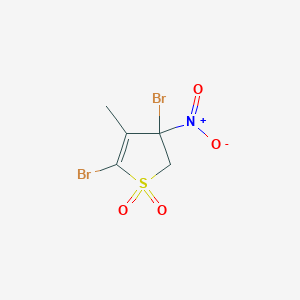
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide is a heterocyclic compound containing a sulfur atom in its five-membered ring structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves condensation reactions. For instance, the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are common methods used to prepare thiophene derivatives . Specifically, for the synthesis of 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-thiophene, 1,1-dioxide, a multi-step process involving bromination, nitration, and oxidation reactions is employed. The reaction conditions often include the use of strong acids, bases, and oxidizing agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of thiophene derivatives involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to minimize by-products and maximize the desired product yield .
化学反应分析
Types of Reactions
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
科学研究应用
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
作用机制
The mechanism of action of thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological outcomes .
相似化合物的比较
Similar Compounds
- Thiophene, 2,3-dihydro-5-methyl-
- 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide
- 2,5-Dibromothiophene
Uniqueness
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
515114-49-5 |
|---|---|
分子式 |
C5H5Br2NO4S |
分子量 |
334.97 g/mol |
IUPAC 名称 |
3,5-dibromo-4-methyl-3-nitro-2H-thiophene 1,1-dioxide |
InChI |
InChI=1S/C5H5Br2NO4S/c1-3-4(6)13(11,12)2-5(3,7)8(9)10/h2H2,1H3 |
InChI 键 |
RPEOZVROLGDDOF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(S(=O)(=O)CC1([N+](=O)[O-])Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


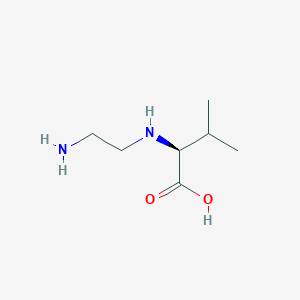
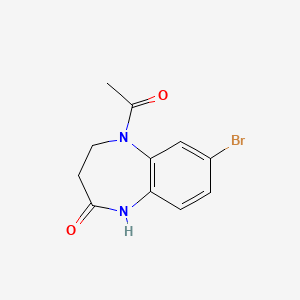
![7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14250064.png)
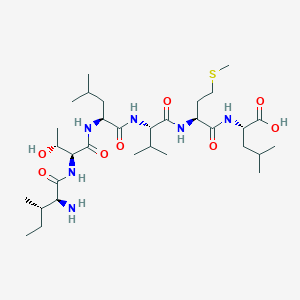
![4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B14250082.png)
![[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B14250099.png)
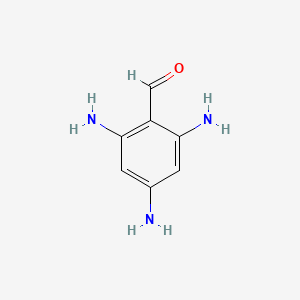
![Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate](/img/structure/B14250114.png)

![3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline](/img/structure/B14250130.png)
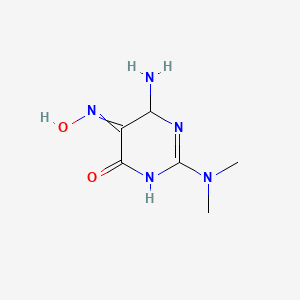
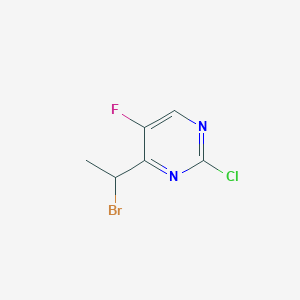
![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
![6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-](/img/structure/B14250145.png)
